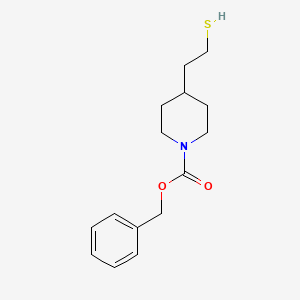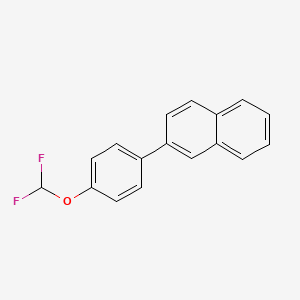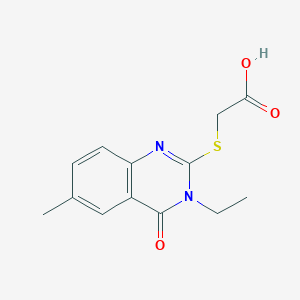
N,N,N',N'-Tetraethyl-1-(triethylsilyl)boranediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine: is a chemical compound that belongs to the class of boranediamines It is characterized by the presence of tetraethyl groups attached to the nitrogen atoms and a triethylsilyl group attached to the boron atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine typically involves the reaction of a boron-containing precursor with an amine. One common method is the reaction of triethylsilane with a boron trihalide (such as boron trichloride) in the presence of a tetraethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction conditions often include low temperatures and the use of a solvent such as tetrahydrofuran to facilitate the reaction.
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydrogen compounds.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions. The reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Boron-oxygen compounds such as boronic acids or boronates.
Reduction: Boron-hydrogen compounds such as boranes.
Substitution: Compounds with different functional groups replacing the triethylsilyl group.
科学研究应用
N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It can also serve as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the development of boron-based drugs and therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer treatment, particularly in boron neutron capture therapy (BNCT). N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine may serve as a potential candidate for such applications.
Industry: The compound can be used in the production of advanced materials, such as boron-containing polymers and ceramics. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine involves its interaction with molecular targets through its boron and nitrogen atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. The triethylsilyl group can enhance the compound’s solubility and stability, allowing for efficient reactions under mild conditions. The molecular pathways involved in its action include nucleophilic addition, coordination to metal centers, and participation in catalytic cycles.
相似化合物的比较
N,N,N’,N’-Tetraethyl-1,3-propanediamine: This compound has a similar structure but lacks the triethylsilyl group. It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has methyl groups instead of ethyl groups. It is used in similar applications but may exhibit different reactivity and properties.
N,N,N’,N’-Tetraethylethylenediamine: This compound has an ethylene backbone instead of a propylene backbone. It is used as a chelating agent and in the synthesis of coordination complexes.
Uniqueness: N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine is unique due to the presence of the triethylsilyl group, which imparts distinct properties such as increased solubility and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of boron-containing compounds and advanced materials.
属性
CAS 编号 |
166329-95-9 |
|---|---|
分子式 |
C14H35BN2Si |
分子量 |
270.34 g/mol |
IUPAC 名称 |
N-[diethylamino(triethylsilyl)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H35BN2Si/c1-8-16(9-2)15(17(10-3)11-4)18(12-5,13-6)14-7/h8-14H2,1-7H3 |
InChI 键 |
QEJKRKPQABPJOT-UHFFFAOYSA-N |
规范 SMILES |
B(N(CC)CC)(N(CC)CC)[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)

![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)




![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)





